(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate
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Overview
Description
(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes an acetamidophenyl group and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate typically involves a multi-step process. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The p-aminophenol is then acetylated to form 4-acetamidophenol. This intermediate is then reacted with methyl 4-oxobut-2-enoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This involves replacing one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative
Scientific Research Applications
(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides but with different oxidation states, these compounds also have diverse applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSFCCMQSJOIY-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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